N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a thiophene moiety, and a furan carboxamide group
Preparation Methods
The synthesis of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridine ring: This step may involve a coupling reaction with a pyridine derivative.
Attachment of the thiophene moiety: This can be done through a sulfonamide formation reaction, where a thiophene derivative is reacted with a sulfonyl chloride.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific molecular targets in Mycobacterium tuberculosis, making it a promising candidate for drug development.
Biological Studies: The compound’s interactions with various biological targets can be explored to understand its effects on cellular processes and pathways.
Chemical Research: Its diverse reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Industrial Applications: The compound’s properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-3-yl)benzamide derivatives: These compounds share the pyridine moiety and have been studied for their anti-tubercular activity.
Thiophene-containing sulfonamides: These compounds include the thiophene moiety and have diverse applications in medicinal chemistry.
Furan carboxamides: These compounds contain the furan carboxamide group and are studied for their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-pyridin-3-yl-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c19-15(18-11-3-1-7-16-9-11)13-5-6-14(22-13)24(20,21)17-10-12-4-2-8-23-12/h1-9,17H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUYXRYURSYDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.